molecular formula C15H15NO4 B2812104 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(prop-2-en-1-yl)acetamide CAS No. 919861-17-9

2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(prop-2-en-1-yl)acetamide

Cat. No.: B2812104
CAS No.: 919861-17-9
M. Wt: 273.288
InChI Key: ZWSCEVOFDMSVGG-UHFFFAOYSA-N
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Description

2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(prop-2-en-1-yl)acetamide is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and are widely found in nature, particularly in green plants, fungi, and bacteria . This compound is characterized by the presence of a chromen-4-yl moiety, which is a key structural feature contributing to its biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(prop-2-en-1-yl)acetamide typically involves the alkylation of 7-methoxy-4-methylcoumarin with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dry acetone at elevated temperatures . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(prop-2-en-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(prop-2-en-1-yl)acetamide involves its interaction with various molecular targets. The chromen-4-yl moiety can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or coagulation pathways, leading to its anti-inflammatory and anticoagulant effects .

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-4-methylcoumarin: A precursor in the synthesis of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(prop-2-en-1-yl)acetamide.

    Warfarin: A well-known anticoagulant with a coumarin structure.

    Dicoumarol: Another anticoagulant derived from coumarin.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its allyl group and methoxy substitution at the 7-position contribute to its unique pharmacological profile compared to other coumarin derivatives .

Properties

IUPAC Name

2-(7-methoxy-2-oxochromen-4-yl)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-3-6-16-14(17)7-10-8-15(18)20-13-9-11(19-2)4-5-12(10)13/h3-5,8-9H,1,6-7H2,2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSCEVOFDMSVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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